An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a compound of significant interest in neuropharmacological research and drug development. Known colloquially as mescaline, this phenethylamine alkaloid serves as a critical structural template for a diverse range of psychoactive compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for the characterization of this molecule. We will explore its fundamental chemical and physical attributes, including molecular structure, solubility, acidity, and thermal stability. Each section integrates theoretical principles with validated experimental protocols, ensuring a robust and reproducible approach to its analysis. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific rationale.
Introduction: The Significance of 1-(3,4,5-Trimethoxyphenyl)ethanamine
1-(3,4,5-Trimethoxyphenyl)ethanamine is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class.[2] It is famously found in the peyote cactus (Lophophora williamsii) and the San Pedro cactus (Echinopsis pachanoi).[1] Its historical and cultural significance is matched by its importance in medicinal chemistry and pharmacology as the parent compound of the psychedelic phenethylamines.[1] A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and the design of novel analogs with tailored pharmacological profiles. This guide will serve as a foundational resource for laboratories engaged in the study of this and related molecules.
Molecular Structure and Identity
The foundational characteristics of any chemical entity are its structure and molecular formula. These parameters dictate its reactivity, interactions, and overall behavior.
| Property | Value | Source |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethanamine | PubChem |
| Synonyms | Mescaline, 3,4,5-Trimethoxyphenethylamine | [2] |
| CAS Number | 54-04-6 | |
| Molecular Formula | C₁₁H₁₇NO₃ | |
| Molecular Weight | 211.26 g/mol | |
| Chemical Structure |
Caption: Chemical structure of 1-(3,4,5-Trimethoxyphenyl)ethanamine.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a lipophilic aromatic ring and a hydrophilic amine group in 1-(3,4,5-Trimethoxyphenyl)ethanamine results in a nuanced solubility profile.
Qualitative Solubility
Preliminary solubility assessments are crucial for selecting appropriate solvents for synthesis, purification, and formulation. 1-(3,4,5-Trimethoxyphenyl)ethanamine is generally described as being sparingly soluble in water and more soluble in organic solvents.[3] Its hydrochloride salt, however, exhibits greater aqueous solubility.[4]
Quantitative Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method, as it allows for the establishment of a true equilibrium between the dissolved and undissolved solute.
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Preparation of Saturated Solution:
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Add an excess amount of 1-(3,4,5-Trimethoxyphenyl)ethanamine to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.
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Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
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-
Phase Separation:
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Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to permit the sedimentation of undissolved solids.
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Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.
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-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
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Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
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Data Interpretation:
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The measured concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
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Caption: Workflow for Shake-Flask Solubility Determination.
Acidity and Basicity: The pKa Value
The pKa of the primary amine group in 1-(3,4,5-Trimethoxyphenyl)ethanamine is a critical parameter that governs its degree of ionization at physiological pH. This, in turn, influences its membrane permeability and interaction with biological targets. The reported pKa for the conjugate acid of the amine is approximately 9.56.[6]
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[3][7]
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Sample Preparation:
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Accurately weigh and dissolve a known amount of 1-(3,4,5-Trimethoxyphenyl)ethanamine in a suitable solvent, typically a co-solvent system (e.g., water-methanol) to ensure complete dissolution.
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The initial concentration should be in the millimolar range.
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-
Titration Setup:
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Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place the sample solution in a thermostatted vessel with constant stirring.
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Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
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-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
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-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
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The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.
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Caption: Workflow for pKa Determination by Potentiometric Titration.
Thermal Properties
The thermal stability of a compound is crucial for its storage, handling, and formulation. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into its thermal behavior.
| Property | Value | Source |
| Melting Point | 35-36 °C | [6] |
| Boiling Point | 180 °C at 12 mmHg | [6] |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
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-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the expected melting point.
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-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
-
The area under the melting peak corresponds to the enthalpy of fusion.
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Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.
-
Sample Preparation:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the TGA balance pan.
-
-
Instrument Setup:
-
Position the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass versus temperature.
-
The onset of mass loss indicates the beginning of thermal decomposition.
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Caption: Workflow for Thermal Analysis using DSC and TGA.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 1-(3,4,5-Trimethoxyphenyl)ethanamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-O stretches of the methoxy groups.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification and for studying its metabolism.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and for quantitative analysis.
Conclusion
The physicochemical properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine are fundamental to its application in scientific research and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding and application of these principles and protocols will enable researchers to confidently synthesize, characterize, and formulate this important molecule and its derivatives.
References
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